molecular formula C9H9BrO B3048748 (1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol CAS No. 180681-90-7

(1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol

Cat. No.: B3048748
CAS No.: 180681-90-7
M. Wt: 213.07 g/mol
InChI Key: RTESDSDXFLYAKZ-BDAKNGLRSA-N
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Description

(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the three-dimensional arrangement of its atoms. This compound is particularly interesting due to its unique stereochemistry, which can influence its reactivity and interactions in various chemical processes.

Preparation Methods

The synthesis of (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. One common method is the enantioselective bromination, where a chiral catalyst is used to ensure the formation of the desired stereoisomer. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve large-scale bromination reactions followed by purification processes such as crystallization or chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,3-dihydro-1H-inden-1-ol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, often through its bromine atom or hydroxyl group. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, influencing their activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the enzyme’s function .

Comparison with Similar Compounds

(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

(1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTESDSDXFLYAKZ-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356222
Record name (1s,2r)-2-bromo-2,3-dihydro-1h-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180681-90-7
Record name (1s,2r)-2-bromo-2,3-dihydro-1h-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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